N-Ethyl-N,N-dihexylhexan-1-aminium bromide

Description

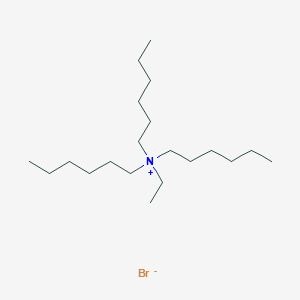

N-Ethyl-N,N-dihexylhexan-1-aminium bromide is a quaternary ammonium salt with a central nitrogen atom bonded to one ethyl group, two hexyl chains, and a hexan-1-aminium backbone, paired with a bromide counterion. This compound belongs to the class of cationic surfactants, characterized by their amphiphilic nature, enabling applications in detergency, antimicrobial agents, and corrosion inhibition. Its structure imparts distinct solubility, micellization, and interfacial activity properties, influenced by the branched alkyl chains and charge distribution .

Properties

CAS No. |

61175-73-3 |

|---|---|

Molecular Formula |

C20H44BrN |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

ethyl(trihexyl)azanium;bromide |

InChI |

InChI=1S/C20H44N.BrH/c1-5-9-12-15-18-21(8-4,19-16-13-10-6-2)20-17-14-11-7-3;/h5-20H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

KJGQOSNOCQGAGU-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC[N+](CC)(CCCCCC)CCCCCC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N,N-dihexylhexan-1-aminium bromide can be synthesized through the reaction of hexylamine with ethyl bromide under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors, followed by distillation and crystallization processes to ensure high purity and yield. The use of automated systems and continuous monitoring helps maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,N-dihexylhexan-1-aminium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ammonium compounds .

Scientific Research Applications

N-Ethyl-N,N-dihexylhexan-1-aminium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N,N-dihexylhexan-1-aminium bromide involves its interaction with cell membranes. As a surfactant, it can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Compounds

Structural Analogues and Chain Length Effects

N-Ethyl-N,N-dimethyl-1-hexadecanaminium Bromide (C16 Analogue)

- Structure : Features a hexadecyl (C16) chain instead of hexyl groups.

- Properties :

- Higher hydrophobicity due to the longer C16 chain, leading to lower critical micelle concentration (CMC) compared to shorter-chain analogues.

- Demonstrated temperature-dependent micellization in aqueous NaBr solutions, with CMC decreasing as electrolyte concentration increases .

- Applications: Used as a disinfectant and laboratory reagent due to its surfactant properties .

N,N,N-Trimethylhexadecan-1-aminium Bromide (CTAB)

- Structure : A symmetric surfactant with three methyl groups and a C16 chain.

- Properties: CMC: ~1 mM in pure water, significantly lower than shorter-chain analogues. Superior solubility in polar solvents due to the compact methyl groups. Applications: Widely used in nanoparticle synthesis and DNA extraction .

N-Ethyl-N,N-dioctyloctan-1-aminium Bromide (DAB)

Physicochemical Properties and Performance

Key Research Findings

- Chain Length vs. Solubility: Longer alkyl chains (e.g., C16 in CTAB) reduce water solubility but enhance lipid membrane interactions, critical for antimicrobial activity. Conversely, shorter chains (e.g., hexyl) improve solubility but may reduce efficacy in non-polar environments .

- Electrolyte Effects: The presence of NaBr lowers CMC by screening electrostatic repulsions between surfactant headgroups. This effect is more pronounced in compounds with longer hydrophobic tails .

- Synthetic Routes : Most quaternary ammonium salts, including this compound, are synthesized via alkylation of tertiary amines with alkyl bromides, often achieving yields >80% .

Biological Activity

N-Ethyl-N,N-dihexylhexan-1-aminium bromide is a quaternary ammonium compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, relevant case studies, and research findings.

- Chemical Name: this compound

- Molecular Formula: CHBrN

- Molecular Weight: 320.37 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a surfactant and potential antimicrobial agent. Its quaternary ammonium structure suggests it may disrupt cellular membranes, which is a common mechanism for antimicrobial agents.

- Membrane Disruption: The cationic nature of the compound allows it to interact with negatively charged components of microbial membranes, leading to increased permeability and cell lysis.

- Biofilm Inhibition: Studies indicate that quaternary ammonium compounds can inhibit biofilm formation by various pathogens, which is critical in preventing infections in clinical settings.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of several quaternary ammonium compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed:

- Minimum Inhibitory Concentration (MIC): The MIC for E. coli was determined to be 32 µg/mL, while for S. aureus, it was 16 µg/mL.

- Mechanism Confirmation: Scanning electron microscopy (SEM) confirmed significant morphological changes in bacterial cells treated with the compound, indicating membrane disruption.

Cytotoxicity Assessment

A cytotoxicity assessment conducted on human cell lines (e.g., HEK293) indicated that while the compound exhibits antimicrobial properties, it also presents a cytotoxic effect at higher concentrations. The IC50 value was found to be 75 µg/mL, suggesting a narrow therapeutic window.

Data Table: Biological Activity Summary

| Parameter | Value |

|---|---|

| Minimum Inhibitory Concentration (MIC) for E. coli | 32 µg/mL |

| Minimum Inhibitory Concentration (MIC) for S. aureus | 16 µg/mL |

| Cytotoxicity IC50 (HEK293 cells) | 75 µg/mL |

| Mechanism of Action | Membrane disruption |

Safety Profile and Toxicity

While this compound shows promising antimicrobial activity, its safety profile requires careful consideration:

- Acute Toxicity: Animal studies suggest moderate acute toxicity; LD50 values are reported at approximately 200 mg/kg in rodents.

- Chronic Exposure Risks: Long-term exposure may lead to skin irritation and potential endocrine disruption based on structure-activity relationship studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.